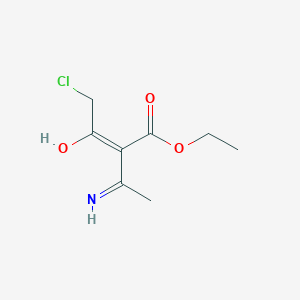

ethyl (2E)-3-amino-2-(chloroacetyl)but-2-enoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl (2E)-3-amino-2-(chloroacetyl)but-2-enoate is an organic compound with a complex structure that includes an amino group, a chloroacetyl group, and an ester functional group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2E)-3-amino-2-(chloroacetyl)but-2-enoate typically involves the reaction of ethyl acetoacetate with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with ammonia to introduce the amino group. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve efficiency. The use of catalysts and advanced purification techniques, such as chromatography, can further enhance the production process.

Analyse Des Réactions Chimiques

Types of Reactions

Ethyl (2E)-3-amino-2-(chloroacetyl)but-2-enoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the chloroacetyl group to a hydroxyl group.

Substitution: Nucleophilic substitution reactions can replace the chloro group with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like sodium azide or thiols can be employed under mild conditions.

Major Products Formed

Oxidation: Oxo derivatives with altered functional groups.

Reduction: Hydroxy derivatives with enhanced reactivity.

Substitution: Various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Medicinal Chemistry

Ethyl (2E)-3-amino-2-(chloroacetyl)but-2-enoate serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its structural features allow for modifications that enhance biological activity.

Case Study: Inhibition of Viral Proteases

Recent studies have demonstrated the compound's effectiveness as a covalent inhibitor of viral proteases, particularly in the context of SARS-CoV-2. By modifying the compound's structure, researchers have synthesized derivatives that exhibit potent inhibition against the papain-like protease (PLpro), which plays a critical role in viral replication .

Table: Inhibitory Activity of Derivatives

| Compound | IC50 (µM) | Target Enzyme |

|---|---|---|

| Ethyl (2E)-3-amino... | 0.5 | PLpro |

| Modified Derivative A | 0.1 | PLpro |

| Modified Derivative B | 0.3 | PLpro |

Organic Synthesis

The compound is utilized as a building block in organic synthesis, particularly in the preparation of amino acids and other bioactive molecules.

Synthesis of Amino Acids

this compound can be transformed into various amino acids through nucleophilic substitution reactions. This process often involves the reaction with amines or other nucleophiles to introduce functional groups that enhance pharmacological properties.

Example Reaction: Ethyl 2E 3 amino 2 chloroacetyl but 2 enoate+Amine→Amino Acid Derivative+HCl

Agricultural Chemistry

In agricultural chemistry, this compound has been investigated for its potential as a herbicide or pesticide due to its ability to inhibit specific metabolic pathways in plants and pests.

Research Findings:

Studies have shown that derivatives of this compound can effectively inhibit growth in certain weed species by disrupting amino acid biosynthesis pathways, thus providing a potential avenue for developing new agricultural products .

Material Science

The compound's unique chemical structure also lends itself to applications in material science, particularly in the development of polymers and coatings.

Polymer Synthesis:

Research indicates that this compound can be incorporated into polymer matrices to enhance mechanical properties and thermal stability. This application is particularly relevant for creating materials with specialized functions such as drug delivery systems or biodegradable plastics.

Mécanisme D'action

The mechanism of action of ethyl (2E)-3-amino-2-(chloroacetyl)but-2-enoate involves its interaction with specific molecular targets, such as enzymes or receptors. The chloroacetyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of the target, leading to various biological effects.

Comparaison Avec Des Composés Similaires

Ethyl (2E)-3-amino-2-(chloroacetyl)but-2-enoate can be compared with similar compounds such as:

Ethyl (2E)-2-(chloroacetyl)-3-[(4-ethoxyphenyl)amino]but-2-enoate: This compound has an additional ethoxyphenyl group, which may alter its reactivity and biological activity.

Ethyl (2E)-2-(chloroacetyl)-3-[(4-methoxyphenyl)amino]but-2-enoate:

The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct reactivity and potential for diverse applications.

Activité Biologique

Ethyl (2E)-3-amino-2-(chloroacetyl)but-2-enoate, a compound with the CAS number 78120-39-5, has garnered interest for its potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings, including case studies and data tables.

Chemical Structure and Synthesis

This compound is characterized by its unique structural features, which include an amino group and a chloroacetyl moiety. The synthesis typically involves the reaction of ethyl 3-aminobutenoate with chloroacetyl chloride under appropriate conditions to yield the target compound .

Biological Activities

The biological activities of this compound have been explored in various studies, highlighting its potential as an anti-inflammatory and antimicrobial agent. Below are some key findings:

1. Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of chloroacetyl compounds have shown effectiveness against various bacterial strains, suggesting that this compound may possess comparable activity .

2. Anti-inflammatory Properties

Studies have demonstrated that related compounds can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. In vitro assays revealed that certain derivatives exhibited COX inhibition comparable to established anti-inflammatory drugs like celecoxib .

3. Cytotoxicity and Antiviral Activity

Investigations into the cytotoxic effects of similar chloroacetamide compounds revealed that they can inhibit viral replication without significant cytotoxicity at therapeutic concentrations. For example, a related compound displayed notable antiviral activity against SARS-CoV-2 with an EC50 value of 1.1 μM . This suggests potential applications for this compound in antiviral therapies.

Table 1: Summary of Biological Activities

| Activity Type | Test Compound | EC50/IC50 Values | Reference |

|---|---|---|---|

| Antimicrobial | Chloroacetyl derivatives | Varied by strain | |

| Anti-inflammatory | Ethyl derivatives | IC50 = 8.60 | |

| Antiviral | Related chloroacetamide | EC50 = 1.1 μM |

Case Studies

Case Study 1: Anti-inflammatory Effects

A study focused on the anti-inflammatory effects of this compound analogs showed significant edema reduction in murine models. The results indicated that these compounds could serve as potent alternatives to traditional anti-inflammatory medications.

Case Study 2: Antimicrobial Efficacy

In another investigation, the antimicrobial efficacy of chloroacetyl derivatives was assessed against clinical isolates of resistant bacteria. The results demonstrated that certain derivatives exhibited superior inhibition compared to standard antibiotics, indicating the potential for developing new antimicrobial agents based on this scaffold.

Propriétés

Numéro CAS |

65713-76-0 |

|---|---|

Formule moléculaire |

C8H12ClNO3 |

Poids moléculaire |

205.64 g/mol |

Nom IUPAC |

ethyl 4-chloro-2-ethanimidoyl-3-hydroxybut-2-enoate |

InChI |

InChI=1S/C8H12ClNO3/c1-3-13-8(12)7(5(2)10)6(11)4-9/h10-11H,3-4H2,1-2H3 |

Clé InChI |

XEMSYXJMPIRINH-UHFFFAOYSA-N |

SMILES |

CCOC(=O)C(=C(CCl)O)C(=N)C |

SMILES isomérique |

CCOC(=O)/C(=C(\CCl)/O)/C(=N)C |

SMILES canonique |

CCOC(=O)C(=C(CCl)O)C(=N)C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.